REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:5][C:6]=1[C:7]#[N:8].[H-].[Na+].F[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N+:22]([O-:24])=[O:23].Cl>C1COCC1>[C:9]([C:4]1[S:3][C:2]([NH:1][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[N+:22]([O-:24])=[O:23])=[C:6]([C:7]#[N:8])[CH:5]=1)([CH3:12])([CH3:11])[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CC1C#N)C(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Stir 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir overnight
|
Duration
|
8 (± 8) h
|
Type
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EXTRACTION
|
Details
|
Extract the mixture with diethyl ether (400 mL)
|
Type
|
WASH
|
Details
|
Wash the ether layer with 2 N HCl (400 mL), brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
ADDITION
|
Details
|
a mixture of crystals in a dark oily residue
|
Type
|
CUSTOM
|
Details
|
Triturate the crystals with hexanes
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(S1)NC1=C(C=CC=C1)[N+](=O)[O-])C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |